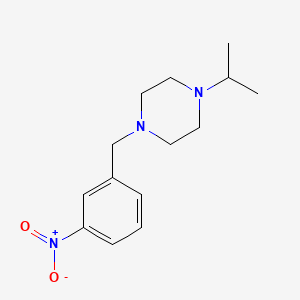
1-Isopropyl-4-(3-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-(3-nitrobenzyl)piperazine (INBP) is a chemical compound that is widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. INBP is a potent inhibitor of the dopamine transporter (DAT) and has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and drug addiction.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-4-(3-nitrobenzyl)piperazine involves the inhibition of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, this compound increases the levels of dopamine in the brain, which can have therapeutic effects in neurological disorders. This compound has also been shown to have affinity for other neurotransmitter transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects
This compound has been shown to have potent effects on the dopaminergic system in the brain. By inhibiting the DAT, this compound increases the levels of dopamine in the brain, which can have both therapeutic and adverse effects. This compound has also been shown to have effects on other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Isopropyl-4-(3-nitrobenzyl)piperazine in lab experiments is its potent inhibitory effect on the DAT, which can be used to study the role of dopamine in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-Isopropyl-4-(3-nitrobenzyl)piperazine. One of the major areas of research is the development of more potent and selective inhibitors of the DAT, which can have therapeutic effects in neurological disorders. Another area of research is the study of the effects of this compound on other neurotransmitter systems, including the serotonergic and noradrenergic systems. Additionally, the development of new methods for the synthesis and purification of this compound can further enhance its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-Isopropyl-4-(3-nitrobenzyl)piperazine involves the reaction of 1-isopropylpiperazine with 3-nitrobenzyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, followed by reduction of the nitro group to an amino group. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
1-Isopropyl-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic effects in neurological disorders. One of the major applications of this compound is in the treatment of Parkinson's disease, where it acts as a potent inhibitor of the DAT and increases the levels of dopamine in the brain. This compound has also been shown to have potential therapeutic effects in drug addiction by reducing the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)17(18)19/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWJZUOFTGCKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3019328.png)


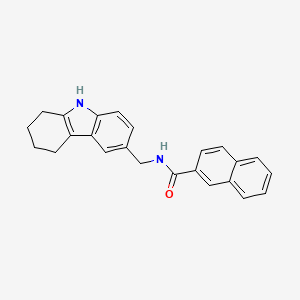
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)

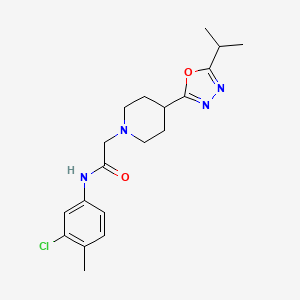

![N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B3019344.png)
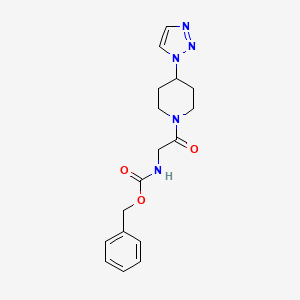
![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)
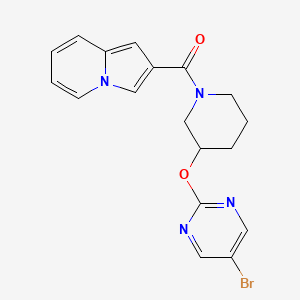
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)